molecular formula C10H10BrClOS B14050466 1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one

1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14050466
M. Wt: 293.61 g/mol
InChI Key: NHPYRHBGHJCOGN-UHFFFAOYSA-N
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Description

1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one is a halogenated ketone derivative featuring a bromine atom at the 1-position and a substituted aryl group at the 3-position. The aryl substituent includes a chlorine atom at the 5-position and a methylthio (-SMe) group at the 2-position. Its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating methylthio group, which collectively modulate its stability and reactivity in nucleophilic or electrophilic reactions.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-bromo-3-(5-chloro-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-14-10-3-2-8(12)4-7(10)5-9(13)6-11/h2-4H,5-6H2,1H3

InChI Key

NHPYRHBGHJCOGN-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of a suitable precursor, followed by chlorination to introduce the chlorine atom. The reaction conditions often require the use of bromine and chlorine sources, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced reaction monitoring techniques can help optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes and receptors. The presence of the bromine, chlorine, and methylthio groups allows the compound to form specific interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-(Methylthio)phenyl)propan-2-one

  • Structural Differences : Lacks bromine and chlorine substituents, simplifying the aryl group to a single methylthio moiety.
  • Physicochemical Properties :
    • Molecular Formula: C₁₀H₁₂OS (Molar Mass: 180.27 g/mol) .
    • Key Applications: Serves as a precursor in synthesizing more complex derivatives, such as those used in fragrance or drug synthesis.
  • Synthesis : Typically prepared via Friedel-Crafts acylation or other ketone-forming reactions. The absence of halogens simplifies synthesis compared to the bromo-chloro derivative.

1-(3-(Trifluoromethyl)phenyl)propan-2-one

  • Structural Differences : Replaces the bromine and methylthio groups with a trifluoromethyl (-CF₃) group, enhancing electron-withdrawing effects.
  • Synthesis : Produced via reaction of 2-(3-(trifluoromethyl)phenyl)acetic acid with acetic anhydride and a catalyst .
  • Applications : Intermediate in fenfluramine synthesis, highlighting its pharmaceutical relevance compared to the bromo-chloro analog’s underexplored utility.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

  • Structural Differences: A chalcone derivative with bromine at the 2-position and a conjugated enone system, differing in substitution pattern and planarity.
  • Synthesis : Bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one followed by dehydrohalogenation using triethylamine .
  • Stability : Exhibits greater stability under basic conditions compared to 1-bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one, which may polymerize in similar environments .

1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one (8a) and 1-Bromo Analogue (8b)

  • Synthesis Challenges : Both compounds failed to form due to instability of 1,3-dihalopropan-2-one intermediates under basic conditions (e.g., K₂CO₃, NaOH), leading to polymerization .
  • Contrast with Target Compound: The presence of a bulky phenoxy group in 8a/8b exacerbates steric hindrance and reactivity issues, whereas the methylthio group in this compound may offer better stabilization.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Success Stability Under Basic Conditions
This compound C₁₀H₁₀BrClOS 305.61 Br, Cl, -SMe Presumed feasible Low (risk of polymerization)
1-(3-(Methylthio)phenyl)propan-2-one C₁₀H₁₂OS 180.27 -SMe Yes Moderate
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.18 -CF₃ Yes High
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 307.18 Br, conjugated enone Yes High
1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one (8a) C₁₆H₂₃ClO₄ 326.80 Cl, bulky ether No Very low

Key Findings and Insights

  • Substituent Effects: Halogens (Br, Cl) increase molecular weight and reactivity but reduce stability under basic conditions.
  • Synthetic Viability : Successful synthesis of halogenated ketones often requires avoiding strongly basic conditions. For example, 1,3-dihalopropan-2-one intermediates are prone to polymerization, necessitating mild reagents or alternative pathways .

Biological Activity

1-Bromo-3-(5-chloro-2-(methylthio)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1805713-50-1
  • Molecular Formula : C12H12BrClOS
  • Molecular Weight : 307.69 g/mol

Structure

The compound features a bromine atom, a chlorine atom, and a methylthio group attached to a phenyl ring, contributing to its unique reactivity and biological properties.

This compound exhibits various biological activities, primarily through its interaction with specific biological targets:

  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The presence of halogen atoms enhances its lipophilicity, allowing better membrane penetration.
  • Anti-inflammatory Effects : Research has shown that the compound can modulate inflammatory pathways, potentially reducing inflammation in various models of disease.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interfere with cell signaling pathways is a focus of ongoing research.
  • Neurological Disorders : There are indications that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various brominated compounds. The results indicated that this compound showed significant activity against Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Study
    • In an experimental model of arthritis, the compound demonstrated a reduction in inflammatory markers and improved joint function compared to controls .
  • Cancer Cell Line Testing
    • A research team investigated the effects of the compound on several cancer cell lines, showing that it effectively induced apoptosis in breast cancer cells through caspase activation .

Data Table: Biological Activities

Activity TypeModel/SystemResultReference
AntimicrobialS. aureus, C. albicansSignificant growth inhibition
Anti-inflammatoryArthritis modelReduced inflammatory markers
Cancer treatmentBreast cancer cell linesInduced apoptosis via caspase activation

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